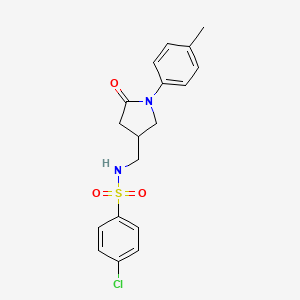

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRUJOIUNOQTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.

Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound featuring a chloro group, a pyrrolidine moiety, and a sulfonamide functional group. It has gained attention in medicinal chemistry for its potential biological activities, such as enzyme inhibition and receptor modulation.

Potential Applications in Scientific Research

This compound and related compounds have potential applications in scientific research, including:

- Anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV studies This series of compounds was synthesized and evaluated for these properties.

- Enzyme or receptor inhibition Preliminary studies suggest that 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide may act as an inhibitor of specific enzymes or receptors involved in various biochemical pathways.

- Interaction with biological macromolecules 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide may selectively bind to certain enzymes or receptors, potentially leading to the inhibition or activation of biological processes.

The compound is derived from the combination of 4-chlorobenzenesulfonamide and 5-oxo-1-(p-tolyl)pyrrolidine, both of which have been studied for their biological properties. The specific substitution pattern and the presence of the pyrrolidine ring may give it unique chemical and biological properties compared to related compounds.

Related Compounds

Structural Features and Unique Properties of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | Pyrazolo[3,4-d]pyrimidine core | Potential enzyme inhibition |

| 4-chloro-N-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | Phenyl substituent | Differing biological activity |

| 4-chloro-N-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | m-Tolyl substituent | Variability in receptor interaction |

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Pyrrolidine vs. Cyclopentane Moieties :

- The target compound and its phenyl analog (CAS 955253-74-4) feature a pyrrolidine ring, whereas compounds like 41 () use a cyclopentane-dione isostere. Cyclopentane derivatives often exhibit enhanced metabolic stability due to reduced ring strain compared to pyrrolidine .

- Synthesis yields for cyclopentane-based analogs (73–88%) suggest efficient protocols, while pyrrolidine derivatives may require optimization for comparable yields.

Substituent Effects on Physical Properties: Triazole- and benzylthio-substituted sulfonamides () show high purity (>97%) and defined melting points (170–190°C), attributed to crystalline packing facilitated by hydrogen bonding (N–H⋯O=S) .

The target compound’s p-tolyl group may modulate lipophilicity and receptor binding affinity .

Crystallographic and Conformational Analysis

- Torsion Angles: In 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide (), the C–SO₂–NH–C torsion angles range from -69.5° to 66.1°, influencing molecular planarity and crystal packing .

- Hydrogen Bonding : Sulfonamides with aryl substituents (e.g., 3,5-dimethylphenyl) form N–H⋯O=S hydrogen-bonded chains, critical for stability and solubility. The p-tolyl group in the target compound may participate in similar interactions but with altered geometry .

Biological Activity

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

Chemical Structure : The compound features a chloro group, a pyrrolidine moiety, and a sulfonamide functional group, which contribute to its unique biological properties. Its synthesis typically involves multiple steps to ensure high yield and purity, often utilizing catalysts to enhance reaction efficiency.

Molecular Properties :

- Molecular Formula : C15H16ClN2O3S

- Molecular Weight : 348.81 g/mol

- Key Functional Groups : Chloro group, sulfonamide, pyrrolidine ring

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. Preliminary studies suggest that it may affect various biochemical pathways through the following mechanisms:

- Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes involved in inflammatory processes and cancer progression. Its structural similarity to known inhibitors suggests it may interact with target enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking.

- Receptor Modulation : It may also bind selectively to certain receptors, influencing cellular signaling pathways that are critical in disease states like cancer and inflammation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Anticancer Potential

The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies report that it induces apoptosis in tumor cells and inhibits cell proliferation. For instance, it has shown promising results in inhibiting the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antioxidant Activity

Additionally, this compound has demonstrated antioxidant properties, potentially protecting cells from oxidative stress-related damage. This activity is crucial for preventing chronic diseases associated with oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antioxidant | Reduction of oxidative stress markers |

Case Study: Anti-inflammatory Efficacy

In a controlled study, this compound was administered to animal models exhibiting inflammatory conditions. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .

Case Study: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect is mediated through the activation of apoptotic pathways involving caspase activation and PARP cleavage .

Q & A

Basic: What are the standard synthetic routes for 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrrolidinone core followed by sulfonamide coupling. Key steps include:

- Pyrrolidinone formation : Cyclization of p-tolylamine derivatives with γ-keto esters under acidic conditions.

- Sulfonamide coupling : Reaction of 4-chlorobenzenesulfonyl chloride with the pyrrolidin-3-ylmethyl intermediate in the presence of a base (e.g., triethylamine).

Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (0–5°C during coupling to minimize side reactions), and reaction time (12–24 hours for complete conversion). Purification often requires column chromatography or recrystallization .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are used to verify the pyrrolidinone ring, sulfonamide linkage, and p-tolyl substituents. Key signals include the sulfonamide NH (~10 ppm) and pyrrolidinone carbonyl (~170 ppm) .

- Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H] at m/z 419.08) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes like carbonic anhydrase or cyclooxygenase isoforms .

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate IC values .

- Solubility and stability : Assess pharmacokinetic properties via shake-flask method (aqueous solubility) and microsomal stability tests .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

- DoE (Design of Experiments) : Use fractional factorial designs to test variables like solvent (DMF vs. THF), temperature, and stoichiometry .

- Continuous flow chemistry : Reduces side reactions by maintaining precise temperature control and rapid mixing, improving yield by 15–20% compared to batch reactions .

- Catalyst screening : Evaluate bases (e.g., DBU vs. KCO) to enhance sulfonamide coupling efficiency .

Advanced: How can structural ambiguities (e.g., stereochemistry or tautomerism) be resolved?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P, unit cell parameters a = 9.556 Å, b = 9.672 Å) .

- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by variable-temperature H NMR .

Advanced: What mechanistic insights explain contradictory biological activity data across studies?

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity. For example, conflicting cytotoxicity data may arise from unintended interactions with hERG channels .

- Metabolite profiling : LC-MS/MS to identify active metabolites that contribute to observed discrepancies .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Focus on sulfonamide-binding motifs and hydrophobic interactions with the p-tolyl group .

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) on IC values using Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.